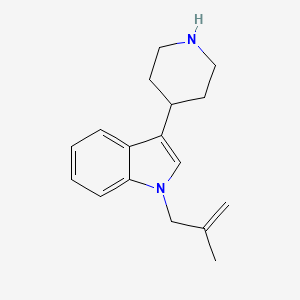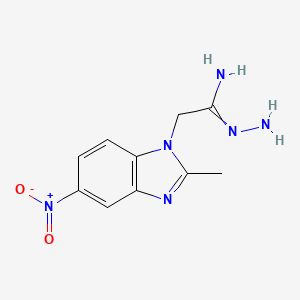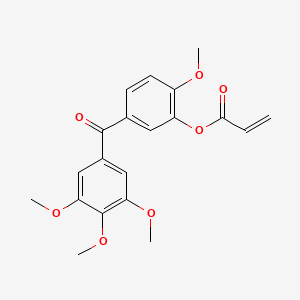![molecular formula C22H17N3O3 B12612015 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-31-9](/img/structure/B12612015.png)
3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a hydrazinylidene group and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
The synthesis of 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with 1-phenylquinoline-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common types of reactions include:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy group and hydrazinylidene group can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine-substituted quinolines .
科学的研究の応用
3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The hydrazinylidene group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activity, including its antimicrobial, anti-inflammatory, and anticancer effects .
類似化合物との比較
When compared to similar compounds, 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives: These compounds share the hydrazinylidene group but differ in their core structure and substituents.
3-[2-(4-Nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones: These compounds have a similar hydrazinylidene group but are based on a furan core instead of a quinoline core.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
CAS番号 |
649723-31-9 |
|---|---|
分子式 |
C22H17N3O3 |
分子量 |
371.4 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-methoxyphenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C22H17N3O3/c1-28-17-13-11-15(12-14-17)23-24-20-21(26)18-9-5-6-10-19(18)25(22(20)27)16-7-3-2-4-8-16/h2-14,26H,1H3 |
InChIキー |
TYYLNWQZPUUDDU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


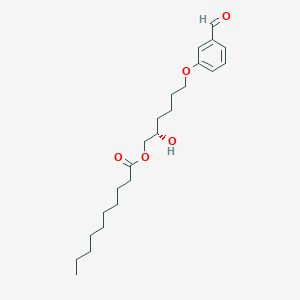
![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
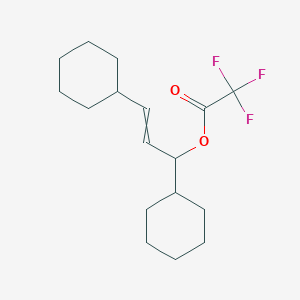
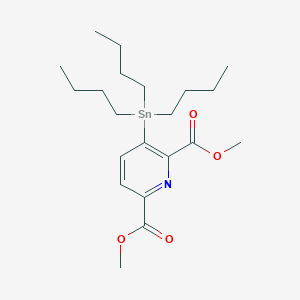
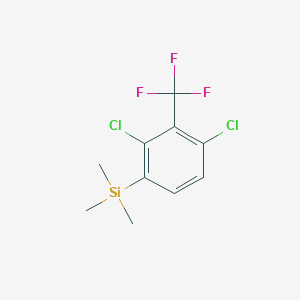
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
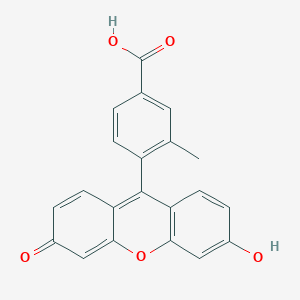
![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)
